4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine
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Overview
Description
4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with chlorine, trifluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine under controlled conditions to introduce the necessary chlorine atoms . The reaction conditions often require the use of strong chlorinating agents and specific temperature controls to ensure the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like chlorine and trifluoromethyl.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrimidines .
Scientific Research Applications
4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups enhance its reactivity, allowing it to interact with various biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents but lacks the pyrimidine ring.
Fluoropyridines: Compounds with similar fluorine-containing substituents but different core structures.
Uniqueness
4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine is unique due to its combination of chlorine, trifluoromethyl, and pyrimidine moieties, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4,5-dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3F3N3/c1-4-7(13)9(14)20-10(19-4)8-6(12)2-5(3-18-8)11(15,16)17/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMJKWSOBRDMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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